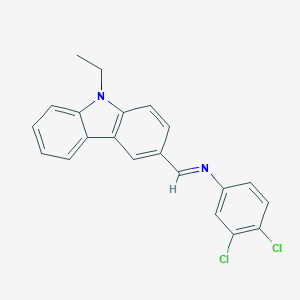
(E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE is a chemical compound with the molecular formula C21H16Cl2N2. It is known for its unique structure, which includes a carbazole moiety and a dichloroaniline group.
準備方法
The synthesis of (E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE typically involves the condensation of 3,4-dichloroaniline with 9-ethyl-9H-carbazole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity .
化学反応の分析
(E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
(E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of (E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
(E)-N-(3,4-DICHLOROPHENYL)-1-(9-ETHYL-9H-CARBAZOL-3-YL)METHANIMINE can be compared with other similar compounds, such as:
- 3,4-dichloro-N-[(E)-(3-nitrophenyl)methylidene]aniline
- 3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications. The unique combination of the carbazole moiety and dichloroaniline group in this compound sets it apart from other related compounds .
特性
分子式 |
C21H16Cl2N2 |
|---|---|
分子量 |
367.3 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C21H16Cl2N2/c1-2-25-20-6-4-3-5-16(20)17-11-14(7-10-21(17)25)13-24-15-8-9-18(22)19(23)12-15/h3-13H,2H2,1H3 |
InChIキー |
YFECVOZFBGAPFG-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B325683.png)



![2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL](/img/structure/B325688.png)
![2-[({5-Nitro-2-thienyl}methylene)amino]phenol](/img/structure/B325689.png)

![(6E)-4-bromo-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325692.png)

![2-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-4-NITROPHENOL](/img/structure/B325694.png)
![2-methyl-4-nitro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325698.png)
![(6E)-4-bromo-6-[(2-methoxy-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325701.png)

